Oral Bioavailability: Tenacissoside G Exhibits Intermediate Absorption Distinct from Tsd-H and Tsd-I
In a head-to-head rat pharmacokinetic study comparing three co-isolated tenacissosides, tenacissoside G demonstrated an oral bioavailability of 22.9%, which is 2.4-fold higher than tenacissoside I (9.4%) but substantially lower than tenacissoside H (89.8%) [1]. This intermediate bioavailability profile positions Tsd-G as a compound with measurable systemic exposure following oral administration—unlike Tsd-I, whose 9.4% bioavailability indicates predominant first-pass elimination—yet without the exceptionally high absorption characteristics of Tsd-H. Following oral administration at 5 mg/kg, Tsd-G achieved a Cmax of 900.2 ± 246.3 ng/mL and AUC(0-t) of 2037.0 ± 630.4 ng/mL·h, compared to Tsd-I's Cmax of 60.3 ± 7.7 ng/mL and AUC(0-t) of 113.0 ± 8.5 ng/mL·h [1].
| Evidence Dimension | Oral bioavailability in rats |
|---|---|
| Target Compound Data | 22.9% (AUC(0-t) po: 2037.0 ± 630.4 ng/mL·h; Cmax: 900.2 ± 246.3 ng/mL) |
| Comparator Or Baseline | Tenacissoside H: 89.8% (AUC(0-t) po: 1336.5 ± 146.1 ng/mL·h; Cmax: 1336.5 ± 146.1 ng/mL); Tenacissoside I: 9.4% (AUC(0-t) po: 113.0 ± 8.5 ng/mL·h; Cmax: 60.3 ± 7.7 ng/mL) |
| Quantified Difference | 2.4-fold higher bioavailability than Tsd-I; 3.9-fold lower than Tsd-H |
| Conditions | Sprague-Dawley rats; oral administration at 5 mg/kg; UPLC-MS/MS quantification; n=6 per group |
Why This Matters
Researchers requiring measurable oral systemic exposure but seeking to avoid the extreme bioavailability profile of Tsd-H should select Tsd-G; Tsd-I is unsuitable for oral administration studies due to negligible absorption.
- [1] Zhao C, et al. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics. Int J Anal Chem. 2023;2023:4747771. View Source
